molecular formula C5H9ClF3N B2704192 Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride CAS No. 2137837-57-9

Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2704192
CAS No.: 2137837-57-9
M. Wt: 175.58
InChI Key: XUMSKUUSLHIDHC-RFKZQXLXSA-N
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Description

Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropyl ring substituted with a trifluoromethyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under specific conditions.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenated precursors and nucleophiles like sodium azide (NaN3) or thiols (RSH).

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Azides, thiols, or other substituted amines.

Scientific Research Applications

Chemistry

In organic chemistry, Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful for tracing and imaging studies due to its distinct spectroscopic properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl ring provides rigidity to the molecule, influencing its overall bioactivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanol
  • [(1r,2r)-2-(trifluoromethyl)cyclopropyl]methylamine
  • [(1r,2r)-2-(trifluoromethyl)cyclopropyl]acetic acid

Uniqueness

Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride stands out due to its combination of a trifluoromethyl group and a cyclopropyl ring, which imparts unique chemical and biological properties. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a versatile tool in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMSKUUSLHIDHC-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137837-57-9
Record name rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
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